molecular formula C11H9FN2O B14171412 6-(4-Fluoro-2-methylphenyl)-1-oxo-1lambda~5~-pyridazine CAS No. 922525-31-3

6-(4-Fluoro-2-methylphenyl)-1-oxo-1lambda~5~-pyridazine

Cat. No.: B14171412
CAS No.: 922525-31-3
M. Wt: 204.20 g/mol
InChI Key: ZBWLCBQABGOUGJ-UHFFFAOYSA-N
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Description

6-(4-Fluoro-2-methylphenyl)-1-oxo-1lambda~5~-pyridazine is a chemical compound that belongs to the class of fluorinated pyridazines. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pyridazine ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluoro-2-methylphenyl)-1-oxo-1lambda~5~-pyridazine typically involves the reaction of 4-fluoro-2-methylphenyl hydrazine with a suitable pyridazine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluoro-2-methylphenyl)-1-oxo-1lambda~5~-pyridazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted pyridazine derivatives .

Scientific Research Applications

6-(4-Fluoro-2-methylphenyl)-1-oxo-1lambda~5~-pyridazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-Fluoro-2-methylphenyl)-1-oxo-1lambda~5~-pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets, making it a valuable compound for drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

6-(4-Fluoro-2-methylphenyl)-1-oxo-1lambda~5~-pyridazine is unique due to its specific structural features, such as the combination of a fluorine atom and a pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

922525-31-3

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

6-(4-fluoro-2-methylphenyl)-1-oxidopyridazin-1-ium

InChI

InChI=1S/C11H9FN2O/c1-8-7-9(12)4-5-10(8)11-3-2-6-13-14(11)15/h2-7H,1H3

InChI Key

ZBWLCBQABGOUGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=[N+](N=CC=C2)[O-]

Origin of Product

United States

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